molecular formula C14H14FN5O B1438861 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-92-6

1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B1438861
Número CAS: 1105196-92-6
Peso molecular: 287.29 g/mol
Clave InChI: COZRTPUSROLJNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound of significant interest in pharmaceutical research and development, particularly for its potential in targeting specific biological pathways . This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is recognized as a bioisostere of naturally occurring purine nucleosides. This characteristic allows such derivatives to function as core scaffolds in the design of enzyme inhibitors, notably for protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . Researchers are exploring its efficacy in preclinical studies to assess its pharmacokinetics, safety, and potential as a drug candidate . Compounds within this class are designed with specific pharmacophoric features to bind efficiently within the ATP-binding pocket of enzymes like EGFR-TK, a well-validated target in oncology . The 1H-pyrazolo[3,4-d]pyrimidine moiety serves as the flat heteroaromatic system that occupies the adenine binding region, while auxiliary substituents, such as the fluorobenzyl group, are intended to interact with hydrophobic regions of the active site . This targeted mechanism makes this compound a promising candidate for investigating novel therapeutic agents aimed at cancer and other proliferative diseases. It may also serve as a valuable tool compound in biochemical assays to further elucidate cellular signaling pathways and mechanisms of receptor modulation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZRTPUSROLJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound typically involves:

Detailed Preparation Methods

Based on patent literature and synthetic precedents for related pyrazolo[3,4-d]pyrimidinone derivatives, the following detailed methods are reported or inferred:

Step Reaction Type Reagents/Conditions Description
1 Pyrazole ring formation Hydrazine hydrate + β-ketoester (e.g., ethyl acetoacetate) Formation of pyrazole intermediate by cyclocondensation
2 Pyrimidinone ring construction Amidines or urea derivatives + cyclized pyrazole Cyclization to form fused pyrimidinone ring
3 5-Position substitution 3-fluorobenzyl bromide or chloride + base (e.g., K2CO3) Nucleophilic substitution introducing 3-fluorobenzyl group at position 5
4 1-Position substitution 2-aminoethyl chloride/bromide + base or reductive amination Introduction of 2-aminoethyl group at N-1 position

Representative Synthetic Route Example

  • Synthesis of pyrazole intermediate: React hydrazine hydrate with an appropriate β-ketoester to yield a 1H-pyrazole-3-carboxylate intermediate.

  • Cyclization to pyrazolo[3,4-d]pyrimidin-4-one core: Condense the pyrazole intermediate with formamide or a suitable amidine under reflux to form the fused pyrimidinone ring.

  • Alkylation at the 5-position: Treat the pyrazolo[3,4-d]pyrimidin-4-one core with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF to introduce the 3-fluorobenzyl substituent.

  • Substitution at the 1-position: React the 5-(3-fluorobenzyl) derivative with 2-aminoethyl chloride or bromide under basic conditions or perform reductive amination with 2-aminoacetaldehyde derivatives to install the 2-aminoethyl group.

Research Findings and Optimization Notes

  • Selectivity and yield: Alkylation steps require careful control of reaction conditions to avoid polysubstitution or side reactions. Use of mild bases and low temperatures can improve selectivity.

  • Purification: The final compound often requires chromatographic purification due to close polarity of intermediates.

  • Solubility considerations: The introduction of the 3-fluorobenzyl group enhances lipophilicity, while the aminoethyl group increases hydrophilicity, balancing solubility for biological testing.

  • Alternative methods: Some patents suggest microwave-assisted synthesis or use of metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) for improved efficiency, although these are less common for this particular compound.

Summary Table of Preparation Steps

Step Number Intermediate/Product Key Reagents Conditions Purpose
1 Pyrazole intermediate Hydrazine hydrate, β-ketoester Reflux in ethanol Formation of pyrazole ring
2 Pyrazolo[3,4-d]pyrimidin-4-one core Amidines/formamide Heating under reflux Cyclization to fused pyrimidinone
3 5-(3-fluorobenzyl) derivative 3-fluorobenzyl bromide, K2CO3 DMF, room temp to 60°C Alkylation at position 5
4 Final compound 2-aminoethyl halide Basic conditions or reductive amination Substitution at N-1 position

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The pyrazolo[3,4-d]pyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products:

    Oxidation products: Imines, oximes.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have indicated that 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can inhibit tumor cell proliferation through various mechanisms.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in cancer progression .

Protein Kinase Inhibition

The compound has also been evaluated for its ability to inhibit protein kinases, which play critical roles in cell signaling and proliferation. In particular, it has been noted for its inhibitory effects on kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), both of which are implicated in various cancers .

Table 2: Inhibition Potency against Protein Kinases

KinaseIC50 (µM)
CLK10.08
DYRK1A0.15

This data highlights the potential of the compound as a therapeutic agent in oncology .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating signaling pathways involved in inflammation. This could be particularly beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

Case Study 1: Ovarian Cancer Research

A study focused on the development of inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), which is associated with ovarian cancer stem cells. The compound demonstrated significant inhibition of ALDH activity with promising stability profiles .

Case Study 2: Kinase Inhibition Studies

Research involving the compound's interaction with CLK1 and DYRK1A showed that modifications to its structure could enhance its potency and selectivity against these kinases. This highlights the importance of structure-activity relationships in drug development .

Mecanismo De Acción

The mechanism of action of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparación Con Compuestos Similares

Enzyme Inhibition

  • PDE9 Inhibition: PF-04447943 () demonstrates nanomolar potency (IC₅₀ < 10 nM) due to its pyrrolidinyl-pyrimidine substituent. The target compound’s 3-fluorobenzyl group may similarly enhance PDE affinity by filling hydrophobic pockets .
  • Kinase Inhibition : HS38 () inhibits DAPK1 with IC₅₀ = 12 nM, attributed to its 3-chlorophenyl and thioether moieties. The target compound’s fluorine atom could mimic chlorine’s electronic effects .

Anticonvulsant Activity

  • 1-(4-Methoxyphenyl) Derivatives () : Exhibit Ra ≥ 0.50 for anticonvulsant activity in PASS predictions. The target compound’s 3-fluorobenzyl group may confer similar efficacy by modulating GABA receptor interactions .
  • Bromophenyl/Chlorophenyl Analogs () : Show reduced seizure thresholds in rodent models, suggesting halogenated aryl groups are critical for CNS penetration .

Pharmacokinetic Considerations

  • Metabolic Stability: Aminoethyl groups are susceptible to oxidation, whereas methylphenyl or trifluoromethyl substituents () improve metabolic half-lives .

Q & A

Q. What are the established synthetic routes for 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

The compound can be synthesized via multi-step protocols involving cyclocondensation, alkylation, or substitution reactions. For example:

  • Microwave-assisted synthesis : A three-component reaction under microwave irradiation (e.g., 80–120°C, 20–40 min) with reagents such as 3-fluorobenzyl halides, 2-aminoethylamine derivatives, and pyrazolo[3,4-d]pyrimidin-4-one precursors. Yields typically range from 65% to 85% .
  • N-alkylation : Reacting 5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-aminoethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base (60–80°C, 6–8 h). Monitor progress via TLC or HPLC .

Q. How is structural characterization performed for this compound?

  • Spectroscopic methods : Use 1H^{1}\text{H} NMR (300–400 MHz, DMSO-d6_6) to confirm substituent positions (e.g., δ 5.11 ppm for CH2_2 in benzyl groups, δ 7.15–7.25 ppm for fluorobenzyl aromatic protons). 19F^{19}\text{F} NMR can resolve fluorinated substituent environments .
  • Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., C15_{15}H14_{14}FN5_5O requires C 58.63%, H 4.59%, N 22.79%). Discrepancies >0.3% indicate impurities .

Q. What preliminary biological screening assays are recommended?

  • Kinase inhibition : Use fluorescence-linked enzyme assays (e.g., DAPK1/ZIPK inhibition at 1–10 µM concentrations) with ATP-competitive binding protocols .
  • Anti-inflammatory activity : Evaluate COX-2 inhibition via ELISA or prostaglandin E2_2 (PGE2_2) suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Solvent selection : Replace DMF with acetonitrile or ethanol to reduce side reactions. For example, ethanol increases regioselectivity in alkylation steps (yield improvement: ~15%) .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in heterogeneous mixtures. This reduces reaction time by 30–50% .

Q. How should contradictory biological activity data be resolved?

  • Dose-response validation : Re-test conflicting results (e.g., IC50_{50} variability) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-target profiling : Perform kinome-wide screening (e.g., using KINOMEscan®) to identify unintended kinase interactions that may explain discrepancies .

Q. What methodologies are suitable for studying its blood-brain barrier (BBB) penetration?

  • In vitro models : Use MDCK-MDR1 monolayers to measure permeability (Papp_{\text{app}}) and efflux ratios. A Papp>5×106_{\text{app}} > 5 \times 10^{-6} cm/s suggests BBB penetration potential .
  • In vivo PET imaging : Radiolabel the compound with 18F^{18}\text{F} (via prosthetic group attachment) and quantify brain uptake in rodent models .

Q. How can metabolic stability be assessed for preclinical development?

  • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min. A t1/2_{1/2} < 30 min indicates high hepatic clearance .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the pyrimidine ring or glucuronidation of the aminoethyl group) .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values. Report 95% confidence intervals and R2^2 > 0.95 .
  • Replication strategy : Use ≥3 biological replicates with randomized block designs to control for batch effects (e.g., plate-to-plate variability in enzyme assays) .

Q. How to address low crystallinity in X-ray diffraction studies?

  • Co-crystallization : Add co-solvents (e.g., polyethylene glycol 4000) or co-formers (e.g., nicotinamide) to improve crystal packing. For fluorinated analogs, leverage halogen bonding with 3-fluorobenzyl groups to stabilize lattice structures .

Q. What computational methods predict binding modes with target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDE9A, PDB ID: 4D3U) to model interactions. Validate with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.